4-Amino-4-methyl-2-pentyne-1-al

Description

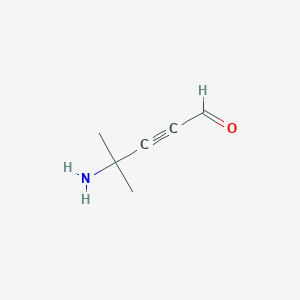

Structure

3D Structure

Properties

CAS No. |

121188-32-7 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

4-amino-4-methylpent-2-ynal |

InChI |

InChI=1S/C6H9NO/c1-6(2,7)4-3-5-8/h5H,7H2,1-2H3 |

InChI Key |

ZMAIVKIYUIAWSA-UHFFFAOYSA-N |

SMILES |

CC(C)(C#CC=O)N |

Canonical SMILES |

CC(C)(C#CC=O)N |

Other CAS No. |

121188-32-7 |

Synonyms |

4-amino-4-methyl-2-pentyne-1-al AMPAL |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 4 Amino 4 Methyl 2 Pentyne 1 Al

Mechanistic Pathways in Aldehyde-Alkyne-Amine (A³ Coupling) Reactions Involving the Functional Triad (B1167595)

The A³ coupling reaction is a powerful one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine (B41283). researchgate.netlibretexts.org This reaction is highly atom-economical, with water being the only byproduct. researchgate.net The functional triad present in 4-amino-4-methyl-2-pentyne-1-al makes it an interesting substrate for variations of this reaction.

Iminium Ion Formation and Subsequent Nucleophilic Attack

A generally accepted mechanism for the A³ coupling reaction begins with the formation of an iminium ion from the reaction of the aldehyde and the amine. nih.govlibretexts.orglibretexts.org This process is often catalyzed by a metal, such as copper, gold, or silver. researchgate.net The metal catalyst also activates the terminal alkyne, increasing the acidity of its proton and facilitating the formation of a metal acetylide. nih.govresearchgate.net This acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to yield the final propargylamine product. mdpi.com

The formation of the iminium ion is a critical step and can proceed through a two-step mechanism involving the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. libretexts.orglibretexts.org The rate of this process can be influenced by the pH of the reaction medium. khanacademy.org

Carbocyclization Mechanisms (e.g., Palladium/Amine Cocatalyzed)

In the presence of certain catalysts, such as palladium complexes, the A³ coupling reaction can be followed by a subsequent carbocyclization. For instance, palladium-catalyzed aryl-metalation of alkynyl amides followed by intramolecular cyclization via insertion into a pendant aldehyde has been reported. acs.org While this specific example involves an amide, similar reactivity could be envisioned for this compound, where the amino and aldehyde groups could participate in cyclization reactions after an initial intermolecular coupling.

Nucleophilic and Electrophilic Reactivity at the Aldehyde and Alkyne Centers

The aldehyde and alkyne functionalities of this compound are key centers for a variety of chemical transformations.

Addition Reactions to the Carbonyl Group

The carbonyl group of the aldehyde is highly electrophilic and susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com This reactivity is a cornerstone of organic chemistry and allows for the formation of a wide range of products.

Table 1: Examples of Nucleophilic Addition to Aldehydes

| Nucleophile | Product Type | General Reaction Conditions |

| Hydride (e.g., from NaBH₄, LiAlH₄) | Primary Alcohol | Reduction |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Secondary Alcohol | Carbon-Carbon Bond Formation |

| Amines (Primary) | Imine (Schiff Base) | Condensation, often with acid catalysis |

| Alcohols | Hemiacetal/Acetal | Acid or Base Catalysis |

| Cyanide | Cyanohydrin | Nucleophilic Addition |

Data sourced from multiple organic chemistry principles. ksu.edu.salibretexts.org

The reactivity of the aldehyde can be influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones towards nucleophilic addition due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.orgyoutube.com

Alkyne Activation and Functionalization Strategies

The terminal alkyne in this compound can be activated and functionalized using various strategies, often involving transition metal catalysts. gre.ac.uk

Table 2: Selected Alkyne Functionalization Reactions

| Reaction Type | Catalyst/Reagent | Product Type |

| Hydroacylation | Rh(I) complexes | α,β-Unsaturated Ketones |

| C-H Activation | Copper(II) complexes | Propargylamines (in A³ coupling) |

| Cycloaddition | Transition Metals | Heterocyclic compounds |

| Carbometalation | Palladium or Nickel catalysts | Multisubstituted Alkenes |

Data compiled from various research articles. acs.orggre.ac.ukacs.orgbohrium.com

For example, rhodium(I)-catalyzed hydroacylation can be used to add the aldehyde C-H bond across the alkyne, leading to the formation of α,β-unsaturated ketones. acs.org Copper catalysts are frequently employed to activate the terminal alkyne C-H bond for coupling reactions. gre.ac.uk

Intramolecular Rearrangements and Cycloadditions in Amino Alkynyl Aldehyde Systems

The unique arrangement of functional groups in molecules like this compound can facilitate intramolecular reactions.

Intramolecular rearrangements, such as the α-ketol or α-iminol rearrangement, can occur in systems containing adjacent carbonyl/imine and hydroxyl/amino groups. nih.gov While not a direct rearrangement of this compound itself, its derivatives could undergo such transformations. For instance, if the aldehyde were to be hydrated to a gem-diol, a subsequent rearrangement could be envisioned.

Cycloaddition reactions represent another important class of transformations for alkynyl systems. The alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, [2+2] cycloadditions of ketenes with alkynes are known to produce cyclobutenones. wikipedia.org Furthermore, Fischer carbene complexes bearing an alkynyl group can undergo [4+2] cycloadditions with dienes. acs.org The presence of the amino and aldehyde groups could influence the reactivity and stereoselectivity of such cycloadditions and potentially lead to the formation of complex heterocyclic structures. mdpi.comnih.gov

Cooperative Catalysis in Transformations of this compound Analogues

The synthesis and transformation of propargylamines, which are structural analogues of this compound, are frequently accomplished through cooperative catalysis. This strategy involves two or more catalytic species working in concert to facilitate a reaction that would be inefficient or impossible with a single catalyst. Such systems are pivotal in the classic Aldehyde-Alkyne-Amine (A³) coupling reaction, a multicomponent process that constructs propargylamines from an aldehyde, an alkyne, and an amine. researchgate.netresearchgate.netresearchgate.net In these reactions, one catalyst, typically a transition metal, activates the alkyne's C-H bond, while another species or a co-catalyst facilitates the formation of an iminium ion from the aldehyde and amine. nih.gov

Bimetallic systems and partnerships between metal catalysts and organocatalysts have proven highly effective. For instance, bimetallic magnetic nanoparticles containing cobalt and manganese have been developed for A³ coupling reactions, demonstrating high efficiency and the advantage of easy separation from the reaction mixture. researchgate.net Similarly, palladium-copper nanowires have been utilized to catalyze the A³ coupling, highlighting the synergistic effect between the two metals. nih.gov

Cooperative catalysis is not limited to metal-metal combinations. The pairing of a metal catalyst with a chiral organic molecule, such as an amino acid or a specialized ligand, enables highly enantioselective transformations. A notable example is the copper(I)/Quinap-catalyzed addition of alkynes to enamines, which produces chiral propargylamines with high enantiomeric excess. organic-chemistry.org In this system, the copper catalyst activates the alkyne, while the chiral Quinap ligand controls the stereochemical outcome of the nucleophilic attack. Another sophisticated approach involves an iridium catalyst that plays a dual role: it facilitates the deprotonation of the propargylic C-H bond through π-coordination while also generating a π-allyl species from an allylic ether, leading to a highly stereoselective coupling. nih.gov These examples underscore the power of cooperative catalysis to control reactivity and selectivity in molecules analogous to this compound.

Table 1: Examples of Cooperative Catalytic Systems in the Transformation of Analogues

| Catalytic System | Reactants | Transformation | Key Features |

|---|---|---|---|

| Co/Mn Bimetallic Nanoparticles | Aldehyde, Alkyne, Amine | A³ Coupling | Heterogeneous, magnetic, reusable catalyst with high efficiency. researchgate.net |

| Pd-Cu Nanowires | Aldehyde, Alkyne, Amine | A³ Coupling | Bimetallic system with high reactivity, especially with aromatic alkynes. nih.gov |

| CuBr / Quinap | Alkyne, Enamine | Enantioselective Propargylamine Synthesis | Copper(I) catalyst with a chiral ligand (Quinap) achieves high enantioselectivity (up to 90% ee). organic-chemistry.org |

| Iridium / Chiral Ligand | Alkyne, Allylic Ether | Enantioselective and Diastereodivergent Allylation | Dual-role iridium catalyst enables propargylic C-H activation and π-allyl generation. nih.gov |

| Chiral Pyridoxal / NaOH | Propargylamine, α,β-Unsaturated Ketone | Asymmetric Conjugate Addition | Organocatalytic system activates the α-C-H bond of the propargylamine for nucleophilic attack. acs.org |

| Sc(OTf)₃ / Hantzsch Ester | p-Quinone, Propargylic Alcohol | Propargylation via Redox Chain Reaction | Cooperative Lewis acid and organic reductant system. acs.org |

Redox Chemistry of the Aldehyde and Amine Functionalities in Reaction Systems

The redox chemistry of this compound is complex due to the presence of multiple oxidizable and reducible centers: the aldehyde, the amine, and the alkyne. The specific outcome of a redox reaction is highly dependent on the reagents and conditions employed, with chemoselectivity being a primary challenge.

Oxidation:

The aldehyde group is the most easily oxidized functionality in the molecule. libretexts.org It can be readily converted to a carboxylic acid using a variety of mild to strong oxidizing agents.

Tollens' reagent (Ag(NH₃)₂⁺) provides a classic method for selective aldehyde oxidation, forming a carboxylate salt and depositing a silver mirror. libretexts.orgchemguide.co.uk

Potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are powerful oxidizing agents that will also convert the aldehyde to a carboxylic acid. chemguide.co.ukfiveable.me Under harsh conditions (e.g., hot, concentrated KMnO₄), oxidative cleavage of the alkyne triple bond can also occur, leading to the formation of two carboxylic acid fragments. docbrown.info

The primary amine can also undergo oxidation, though it is generally less facile than aldehyde oxidation. Strong oxidants could potentially lead to the formation of nitro compounds or other nitrogen oxides, but this often requires more specific conditions. In some reaction contexts, oxidation of a propargylamine nitrogen can initiate cyclization pathways. sci-hub.se

Reduction:

The aldehyde group is also the most readily reduced functionality.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that chemoselectively reduces aldehydes and ketones to the corresponding alcohols. libretexts.orgchemguide.co.uk It would be expected to reduce the aldehyde in this compound to a primary alcohol without affecting the alkyne or amine groups under standard conditions. Ammonia (B1221849) borane (B79455) in water has also been shown to be effective for this selective transformation. rsc.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce the aldehyde to a primary alcohol. chemguide.co.uk

Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni) can also reduce the aldehyde. However, this method also has the potential to reduce the alkyne triple bond, first to an alkene and then to an alkane, depending on the catalyst and conditions used.

Reductive amination represents a reaction where both the aldehyde and an amine participate in a redox process. In the context of the molecule's analogues, an external aldehyde could react with the primary amine group, followed by reduction of the resulting imine to a secondary amine. Conversely, the aldehyde within the molecule could react with an external primary amine, followed by reduction. nih.gov The Wolff-Kishner reaction provides a method for the complete reduction of an aldehyde to a methyl group, though it requires harsh basic conditions. chemguide.co.uk

The interplay between these functionalities presents opportunities for selective transformations. For example, the selective reduction of the aldehyde in the presence of the alkyne and amine is readily achievable with NaBH₄. rsc.org Conversely, selective oxidation of the aldehyde without affecting the other groups can be accomplished with mild reagents like Tollens' reagent. libretexts.org

Table 2: Predicted Redox Reactions of Functional Groups in this compound Analogues

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group | Selectivity Considerations |

|---|---|---|---|---|

| Aldehyde | Oxidation | Tollens' Reagent, KMnO₄, H₂CrO₄ | Carboxylic Acid | Aldehyde is most easily oxidized. Mild reagents like Tollens' are highly selective. libretexts.orgchemguide.co.uk |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | NaBH₄ is highly chemoselective for the carbonyl over the alkyne. libretexts.orgrsc.org |

| Aldehyde | Reductive Amination | Amine, H₂/Catalyst or NaBH₃CN | Secondary/Tertiary Amine | Involves reaction with the amine functionality, followed by reduction. nih.gov |

| Amine | Oxidation | Strong Oxidants | Nitro, Oxime, etc. | Generally requires harsher conditions than aldehyde oxidation. sci-hub.se |

| Alkyne | Oxidative Cleavage | O₃; Hot, conc. KMnO₄ | Two Carboxylic Acids | Requires strong oxidizing conditions which would also oxidize the aldehyde. docbrown.info |

| Alkyne | Reduction | H₂ / Lindlar's Catalyst | (Z)-Alkene | Selective reduction of alkyne to cis-alkene. |

| Alkyne | Reduction | H₂ / Pd, Pt, or Ni | Alkane | Complete saturation of the triple bond, will also reduce the aldehyde. |

Advanced Spectroscopic Characterization and Structure Elucidation of 4 Amino 4 Methyl 2 Pentyne 1 Al

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the complete atomic connectivity and spatial arrangement of organic molecules. For 4-amino-4-methyl-2-pentyne-1-al, a combination of 1D and 2D NMR experiments provides a comprehensive understanding of its structure.

The ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule. Due to the absence of published experimental spectra for this compound, the following analysis is based on established principles and predicted chemical shift values derived from analogous structures. researchgate.netscience.gov

The structure contains four unique proton environments: the aldehyde proton (-CHO), the protons of the two equivalent methyl groups (-CH₃), and the protons of the primary amine (-NH₂). The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the aldehyde carbonyl carbon, the two sp-hybridized alkyne carbons, the quaternary C4 carbon, and the two equivalent methyl carbons.

The deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl group cause the aldehyde proton to appear significantly downfield. Similarly, the aldehyde carbonyl carbon is the most deshielded carbon. The sp-hybridized carbons of the alkyne functional group resonate in a characteristic intermediate region of the ¹³C spectrum. science.gov

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde H (H1) | 9.1 - 9.3 | Singlet (s) | 1H |

| Amine H (NH₂) | 1.5 - 2.5 (broad) | Singlet (s, br) | 2H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Aldehyde C=O) | 190 - 195 |

| C2 (Alkyne C) | 85 - 90 |

| C3 (Alkyne C) | 90 - 95 |

| C4 (Quaternary C) | 50 - 55 |

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity between atoms, which is not always possible from 1D spectra alone. science.govscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net In this compound, there are no vicinal (3-bond) H-H couplings. Therefore, a COSY spectrum would primarily show diagonal peaks with no significant cross-peaks, confirming the isolated nature of the different proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). researchgate.net For this molecule, the HSQC spectrum would be expected to show a cross-peak connecting the aldehyde proton signal to the aldehyde carbon (C1) signal, and a cross-peak connecting the methyl proton signal to the methyl carbon signal (C5/C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton, especially around quaternary centers. science.gov Key expected correlations include:

The aldehyde proton (H1) correlating to the alkyne carbons C2 and C3.

The methyl protons (H5/H6) correlating to the quaternary carbon (C4) and the adjacent alkyne carbon (C3).

The amine protons correlating to the quaternary carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum would be expected to show a correlation between the amine protons and the methyl protons, providing evidence of their spatial proximity.

Predicted Key 2D NMR Correlations for this compound

| 2D Experiment | Correlated Nuclei | Type of Information |

|---|---|---|

| HSQC | H1 ↔ C1; H5/H6 ↔ C5/C6 | Direct one-bond C-H connectivity |

| HMBC | H1 ↔ C2, C3; H5/H6 ↔ C3, C4; NH₂ ↔ C4 | Multi-bond (2-3 bond) C-H connectivity |

Stereochemical analysis is used to determine the three-dimensional arrangement of atoms in a molecule. The structure of this compound features a quaternary carbon atom (C4) bonded to two identical methyl groups, an amino group, and an alkynyl group. Because two of the substituents on C4 are identical (the methyl groups), this carbon is not a chiral center. Consequently, the molecule is achiral and does not have enantiomers or diastereomers. Therefore, there is no stereochemistry to be assigned for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Amine Group (N-H): A primary amine (R-NH₂) typically shows two medium-intensity absorption bands in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1580-1650 cm⁻¹.

Alkyne Group (C≡C): The carbon-carbon triple bond stretch of an internal alkyne gives rise to a weak to medium, sharp absorption band between 2100 and 2260 cm⁻¹. nih.gov Because the alkyne in this molecule is not perfectly symmetric, a detectable signal is expected.

Aldehyde Group (C=O and C-H): The carbonyl (C=O) stretch of an aldehyde produces a very strong and sharp absorption band typically found between 1690 and 1740 cm⁻¹. science.gov Conjugation with the alkyne may shift this peak to a slightly lower wavenumber. A key diagnostic feature for aldehydes is the aldehydic C-H stretch, which usually appears as two weak bands, one near 2800 cm⁻¹ and another near 2700 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Aldehyde | C=O Stretch | 1690 - 1740 | Strong |

| Aldehyde | C-H Stretch | ~2800 and ~2700 | Weak (two bands) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C6H9NO. nih.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

Table 1: Theoretical Isotopic Mass Data for this compound

| Atom | Count | Isotopic Mass (Da) | Total Mass (Da) |

| ¹²C | 6 | 12.000000 | 72.000000 |

| ¹H | 9 | 1.007825 | 9.070425 |

| ¹⁴N | 1 | 14.003074 | 14.003074 |

| ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | 111.068414 |

An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is very close to the theoretical value of 112.075689 Da. The high precision of this measurement, often within a few parts per million (ppm), allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([C6H9NO+H]⁺, m/z ≈ 112.08) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.

The structure of this compound features several key functional groups that will influence its fragmentation: an α,β-unsaturated aldehyde, a quaternary carbon, and an amino group. The likely fragmentation pathways would involve cleavages at the bonds alpha to the carbonyl group and the amino group, as these are common fragmentation sites in mass spectrometry. youtube.comlibretexts.org

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment m/z (Predicted) | Neutral Loss |

| 112.08 | [CH(OH)=CH-C≡C-C(CH₃)₂-NH₂]⁺ | 95.07 | NH₃ (Ammonia) |

| 112.08 | [CH(OH)=CH-C≡C-C(CH₃)₂]⁺ | 95.08 | NH₃ (Ammonia) |

| 112.08 | [CH(OH)=CH-C≡C]⁺ | 69.03 | C(CH₃)₂NH₂ |

| 112.08 | [C(CH₃)₂-NH₂]⁺ | 58.07 | CH(OH)=CH-C≡C |

| 112.08 | [CH(OH)=CH]⁺ | 43.02 | C≡C-C(CH₃)₂-NH₂ |

The observation of these characteristic fragment ions would provide strong evidence for the proposed connectivity of the atoms within the molecule. For instance, the loss of ammonia (B1221849) (NH₃) is a common fragmentation pathway for primary amines. Cleavage of the C-C bond between the quaternary carbon and the alkyne would lead to the formation of a stable, resonance-stabilized acylium ion or a fragment containing the amine group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound consists of an aldehyde group conjugated with a carbon-carbon triple bond (an ynal system). This conjugation leads to absorption of UV radiation, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The primary electronic transition expected for this molecule is a π → π* transition, which is characteristic of conjugated systems. ej-eng.org The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromes. The aldehyde group's carbonyl bond also allows for a weaker n → π* transition at a longer wavelength.

Based on Woodward-Fieser rules for α,β-unsaturated aldehydes and ketones, a base value can be assigned and increments added for extending conjugation and substituents. For an α,β-unsaturated acyclic aldehyde, the base λmax is around 210 nm. The presence of the alkyne further extends the conjugation, which would be expected to cause a bathochromic (red) shift to a longer wavelength.

Table 3: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~220-240 | High |

| n → π | ~300-320 | Low |

The exact λmax would be influenced by the solvent polarity. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may show a slight bathochromic shift. Experimental determination of the UV-Vis spectrum would confirm the presence of the conjugated ynal chromophore.

Chiroptical Spectroscopy for Absolute Configuration of Enantiomeric Forms (e.g., Vibrational Circular Dichroism)

This compound possesses a chiral center at the quaternary carbon (C4), meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. VCD spectra provide detailed structural information, including the absolute configuration of chiral centers.

For this compound, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of the chiral center's environment. The signs and intensities of these VCD bands are highly sensitive to the three-dimensional arrangement of the atoms.

Table 4: Expected VCD Signatures for Key Vibrational Modes of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected VCD Signature |

| N-H stretching | 3300-3500 | Specific sign and intensity depending on H-bonding and conformation |

| C-H stretching (aldehyde) | 2700-2900 | Characteristic couplet |

| C≡C stretching | 2100-2260 | Potentially weak, but stereochemically informative |

| C=O stretching | 1680-1710 | Strong signal, sensitive to conformation |

| N-H bending | 1550-1650 | Informative for the amino group's orientation |

| C-N stretching | 1000-1250 | Sensitive to the chiral environment |

To determine the absolute configuration, the experimental VCD spectrum would be compared to the theoretical spectra of both the (R) and (S) enantiomers, calculated using quantum chemical methods such as Density Functional Theory (DFT). A good match between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration.

Synthetic Utility and Research Applications of 4 Amino 4 Methyl 2 Pentyne 1 Al As a Versatile Chemical Scaffold

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The trifunctional nature of 4-Amino-4-methyl-2-pentyne-1-al makes it an ideal starting material for the synthesis of complex organic molecules. acs.orgnih.gov The aldehyde, alkyne, and amine moieties can be selectively reacted to introduce various functional groups and build intricate molecular frameworks. This versatility has led to its use in the assembly of natural products, pharmaceuticals, and other biologically active compounds. nih.govnih.gov

The aldehyde-alkyne-amine (A³) coupling reaction is a powerful tool in medicinal chemistry for creating diverse and complex molecules. acs.orgresearchgate.net This atom-economical reaction allows for the assembly of multifunctional propargylic amines. acs.orgnih.gov For instance, A³ coupling has been utilized in the late-stage functionalization of bioactive cores, demonstrating its applicability in generating libraries of compounds for drug discovery. acs.orgresearchgate.net

The ability to perform these transformations in an automated fashion further enhances the utility of this compound in generating a multitude of structurally diverse molecules from a set of common building blocks. nih.gov This approach is particularly valuable for creating libraries of compounds for high-throughput screening and the discovery of new functional molecules.

Derivatization and Functionalization Strategies for Scaffold Diversification

The presence of three distinct functional groups in this compound provides multiple avenues for derivatization and functionalization, allowing for significant scaffold diversification.

Selective Modification of Aldehyde, Alkyne, and Amine Moieties

The aldehyde group can undergo a variety of reactions, including oxidation, reduction, and condensation, to introduce new functionalities. For example, it can be converted to a carboxylic acid, an alcohol, or an imine. nih.gov The alkyne group can participate in reactions such as hydration, hydrogenation, and various coupling reactions, including the Sonogashira and Mizoroki-Heck reactions, to introduce aryl and alkenyl substituents. acs.org The amine group can be acylated, alkylated, or used as a nucleophile in various bond-forming reactions. rsc.org

The selective modification of these functional groups allows for the systematic alteration of the molecule's properties, which is crucial in medicinal chemistry for optimizing biological activity and pharmacokinetic profiles. nih.gov For example, the A³ coupling reaction can be used to generate linkers with multiple functionalization points, which can then be used to create complex molecules like PROTACs (proteolysis targeting chimeras). acs.orgresearchgate.net

Click Chemistry Applications of the Alkyne Functionality in Scaffold Assembly

The alkyne functionality of this compound makes it an excellent substrate for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for scaffold assembly. nih.govmdpi.comresearchgate.net

Click chemistry has been widely used to create complex architectures, including polymeric scaffolds for tissue engineering and nanocarriers for drug delivery. nih.govresearchgate.net The ability to perform these reactions under mild, often aqueous, conditions makes them suitable for biological applications. nih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly useful in biological systems where copper can be cytotoxic. nih.govyoutube.com The versatility of click chemistry allows for the site-specific attachment of various molecules, including proteins and fluorescent probes, to the scaffold. researchgate.netyoutube.comkit.edu

Construction of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds containing nitrogen, oxygen, and sulfur. rsc.orgnih.gov These heterocycles are prevalent in natural products and pharmaceuticals and exhibit a broad range of biological activities. rsc.orgnih.govpku.edu.cnnih.gov

Pyrazoles, Imidazoles, and Pyridines from Alkynyl Aldehyde Precursors

Alkynyl aldehydes are versatile building blocks for the synthesis of various nitrogen-containing heterocycles. rsc.orgnih.gov

Pyrazoles: The reaction of α,β-alkynic hydrazones, which can be readily prepared from alkynyl aldehydes and hydrazines, with copper(I) iodide leads to the formation of pyrazole (B372694) derivatives. metu.edu.tr Another approach involves the reaction of terminal alkynes with hydrazines. organic-chemistry.org Furthermore, α,β-unsaturated aldehydes can serve as synthetic equivalents of alkynes in a photocatalyzed cycloaddition/deformylation sequence to produce pyrazoles. acs.org The design and synthesis of 4-alkynyl pyrazoles have led to the identification of a new class of PDE4 inhibitors. nih.gov

Imidazoles: Substituted imidazoles can be synthesized through various methods involving alkynyl precursors. rsc.org For example, copper-catalyzed reactions of amidines with terminal alkynes can yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org Multi-component reactions involving aldehydes, dicarbonyl compounds, and ammonium (B1175870) acetate (B1210297) provide an efficient route to 2,4,5-trisubstituted imidazoles. rsc.orgacs.org

Pyridines: The synthesis of pyridines can be achieved through the reaction of alkynes with various nitrogen-containing starting materials. nih.gov Rhodium-catalyzed hydroacylation of alkynes with aldehydes followed by N-annulation with another alkyne and ammonia (B1221849) is one such method. rsc.org Another strategy involves the reaction of allyl amines and alkynes. rsc.org Single-step conversions of N-vinyl amides with alkynes can also lead to pyridine (B92270) derivatives. acs.org

Triazole Ring Formation via Cycloaddition Reactions

The alkyne moiety in this compound is a key functional group for the synthesis of triazoles via [3+2] cycloaddition reactions with azides. nih.govucsb.edu This reaction, often referred to as the Huisgen cycloaddition, can be catalyzed by copper(I) or silver, or it can proceed without a catalyst in the case of strained alkynes. mdpi.comucsb.eduacs.orgnih.gov

The resulting 1,2,3-triazole ring is a stable and versatile scaffold found in many bioactive molecules. nih.gov The intramolecular version of this reaction, the intramolecular azide-alkyne cycloaddition (IAAC), is particularly useful for the synthesis of fused triazole systems. nih.gov The ability to perform these reactions with high regioselectivity and under mild conditions makes them a powerful tool in drug discovery and materials science. acs.orgnih.gov

Application in the Design of Novel Linkers and Proteolysis Targeting Chimeras (PROTACs) in Chemical Biology Research

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. researchgate.net These molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them. nih.gov The linker's composition, length, and flexibility are critical for the PROTAC's efficacy, influencing properties like solubility and the ability to form a stable ternary complex. nih.govnih.gov

The structure of this compound is well-suited for a role as a versatile component in PROTAC linker synthesis. Its key functional groups—the aldehyde and the alkyne—offer orthogonal handles for conjugation.

Potential Synthetic Utility in PROTAC Linkers:

Alkyne Group for Click Chemistry: The terminal alkyne is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used to assemble PROTACs due to its high efficiency and selectivity. nih.gov The alkyne on this compound could be reacted with an azide-modified POI ligand or E3 ligase ligand to form a stable triazole linkage. Alkynes and the resulting triazoles are common motifs in PROTAC linkers. nih.gov

Aldehyde Group for Conjugation: The aldehyde group provides a second point of attachment. It can undergo reductive amination with a primary or secondary amine on a binding ligand to form a stable amine linkage. Alternatively, it can be used in other aldehyde-specific reactions to connect to the other half of the PROTAC molecule. The presence of both an aldehyde and an alkyne makes this compound a bifunctional linker precursor. medchemexpress.com

Amine Group for Solubility and Vector Control: The primary amino group can be used as an attachment point itself, or it can be functionalized to modulate the physicochemical properties of the linker, such as solubility or hydrogen bonding capacity. Its presence also introduces a chiral center, which can be crucial for optimizing the spatial orientation of the final PROTAC.

The combination of an aldehyde, alkyne, and an amine in one small molecule allows for the generation of multifunctional propargylic amines. nih.gov Such structures are valuable in medicinal chemistry for creating diverse molecular libraries. nih.gov Research on aldehyde-alkyne-amine (A3) couplings has demonstrated their utility in generating linkers for PROTACs that successfully degrade target proteins like BRD4. nih.gov

Table 1: Potential Reactions for Integrating this compound into PROTACs

| Functional Group | Potential Reaction | Partner Functional Group | Resulting Linkage |

| Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097) | 1,4-Disubstituted Triazole |

| Aldehyde | Reductive Amination | Amine | Secondary or Tertiary Amine |

| Aldehyde | Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |

| Amine | Amide Coupling | Carboxylic Acid | Amide |

| Amine | Reductive Amination | Aldehyde/Ketone | Secondary or Tertiary Amine |

Exploration of this compound in Materials Science Research

In materials science, the development of advanced polymers and functional materials often relies on building blocks with versatile reactive groups. numberanalytics.com The alkyne and aldehyde functionalities of this compound make it a promising candidate for creating novel materials.

Potential Applications in Polymer Chemistry and Material Functionalization:

Monomer for Polymer Synthesis: Alkynes are highly reactive and can participate in various polymerization reactions. numberanalytics.com The triple bond in this compound could be used in techniques like alkyne metathesis or other polymerization methods to create polymers with unique backbones. The pendant aldehyde and amine groups would introduce functionality along the polymer chain, which could be used for cross-linking or post-polymerization modification.

Surface Functionalization: The alkyne group is particularly useful for modifying material surfaces. nih.gov Using click chemistry, the molecule can be covalently attached to surfaces that have been pre-functionalized with azide groups. nih.gov This would create a surface decorated with aldehyde and amine groups, which could then be used to immobilize proteins, capture specific molecules, or alter the surface properties (e.g., hydrophilicity).

Building Block for Porous Materials and Metal-Organic Frameworks (MOFs): The rigid, linear geometry of the alkyne unit, combined with the coordinating potential of the amine and aldehyde groups, suggests potential use in the synthesis of porous organic cages or as a ligand in the construction of MOFs. numberanalytics.com These materials have applications in gas storage, catalysis, and separation.

The reactivity of the aldehyde group can be harnessed to form dynamic covalent bonds, such as imines, leading to the creation of self-healing materials or responsive polymer networks. The primary amine can act as a catalytic site or be functionalized to introduce specific properties into the bulk material. nih.gov

Table 2: Theoretical Applications in Materials Science

| Application Area | Role of this compound | Key Functional Group(s) | Potential Outcome |

| Polymer Synthesis | Monomer | Alkyne, Aldehyde | Functionalized polymers with reactive side chains |

| Surface Modification | Surface Ligand | Alkyne (for attachment), Aldehyde/Amine (for function) | Surfaces with tailored chemical reactivity for sensing or biocompatibility |

| Nanomaterial Synthesis | Capping or Functionalizing Agent | Amine, Alkyne | Functionalized nanoparticles for targeted delivery or catalysis |

| Self-Healing Materials | Cross-linker | Aldehyde, Amine | Polymer networks with reversible covalent bonds |

Q & A

Q. Validation Methods :

- Spectroscopy : Confirm structure via -NMR (δ 9.5–10.0 ppm for aldehyde proton; δ 1.2–1.5 ppm for methyl groups) and IR (stretching at ~3300 cm for NH, ~2100 cm for alkyne) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (expected [M+H] = 126.1 g/mol) .

Basic Question: How does AMPAL function as an aldehyde dehydrogenase (ALDH) inhibitor, and what experimental controls are critical for validating its specificity?

Answer:

AMPAL irreversibly inhibits ALDH by forming a covalent adduct with the catalytic cysteine residue. Key experimental considerations:

Enzyme Assay : Use recombinant ALDH isoforms (e.g., ALDH1A1, ALDH3A1) in vitro with NAD cofactor. Monitor NADH production at 340 nm .

Control Experiments :

- Compare inhibition kinetics (IC) across isoforms to assess selectivity.

- Include a negative control (e.g., DEAB, a reversible ALDH inhibitor) to distinguish irreversible binding .

Structural Confirmation : Perform X-ray crystallography or mass spectrometry to identify the inhibitor-enzyme adduct .

Advanced Question: What are the structural determinants of AMPAL’s inhibitory potency against ALDH isoforms, and how can structure-activity relationships (SAR) be systematically studied?

Answer:

Key Structural Features :

- Alkyne Moiety : Critical for covalent binding to ALDH’s active site.

- Methyl Group : Enhances steric hindrance, reducing off-target effects.

Q. SAR Methodology :

Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl or phenyl) and assess IC shifts .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis (e.g., C302A mutation in ALDH2) .

Kinetic Analysis : Determine ratios to quantify catalytic efficiency of inhibition .

Advanced Question: How can researchers resolve contradictions in reported AMPAL inhibition data across different ALDH isoforms or cellular models?

Answer:

Contradictions often arise from:

Isoform Variability : ALDH1A1 vs. ALDH3A1 have divergent active-site geometries. Use isoform-specific assays and avoid pooled enzymes .

Cellular Context : Intracellular glutathione levels may reduce AMPAL’s efficacy. Include glutathione-depleting agents (e.g., buthionine sulfoximine) in cell-based studies .

Data Normalization : Report activity as % inhibition relative to vehicle controls and include positive controls (e.g., disulfiram) for cross-study comparisons .

Advanced Question: What methodologies are recommended for studying AMPAL’s pharmacokinetics and toxicity in preclinical models?

Answer:

Pharmacokinetics :

- ADME Profiling : Use LC-MS/MS to measure plasma/tissue concentrations in rodents after oral or IV administration.

- Metabolite Identification : Incubate AMPAL with liver microsomes and identify metabolites via high-resolution mass spectrometry .

Toxicity Screening :

- Acute Toxicity : Dose escalation in mice (OECD Guideline 423) with histopathology of liver/kidney.

- Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus test .

Basic Question: What analytical techniques are most reliable for quantifying AMPAL in biological matrices during pharmacokinetic studies?

Answer:

- Sample Preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (C18 columns).

- Quantification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.